![molecular formula C16H14N4O5 B2870845 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034452-92-9](/img/structure/B2870845.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the formation of the isoxazole and oxadiazole rings. Key reagents and catalysts such as copper(I) iodide and sodium bicarbonate in acetonitrile are often used to facilitate these reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the isoxazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)acetic acid: This compound shares the benzo[d][1,3]dioxole moiety but lacks the isoxazole and oxadiazole rings.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar in structure but with different functional groups and properties.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has garnered attention in recent scientific research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse sources, including synthesis methods, biological assays, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a 1,2,4-oxadiazole ring with a methyl isoxazole substituent. The synthesis typically involves multi-step organic reactions that allow for the introduction of these functional groups. For instance, similar compounds have been synthesized through reactions involving thiourea derivatives and benzo[d][1,3]dioxol-5-yl isothiocyanate .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For example:
- Cytotoxicity Assays : Compounds with similar structures have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|---|
Compound A | HepG2 | 2.38 | 7.46 |
Compound B | HCT116 | 1.54 | 8.29 |
Compound C | MCF7 | 4.52 | 4.56 |
These findings suggest that the compound may induce apoptosis through mechanisms involving the inhibition of EGFR (Epidermal Growth Factor Receptor) and modulation of mitochondrial apoptosis pathways .
Plant Growth Promotion
In agricultural research, compounds containing benzo[d][1,3]dioxole have been evaluated for their effects on plant growth. For instance, a series of derivatives showed root-promoting effects in Arabidopsis thaliana and Oryza sativa at low concentrations (1 and 5 μM), indicating potential applications in enhancing crop yields .
The biological activity of this compound can be attributed to several proposed mechanisms:
- EGFR Inhibition : Compounds targeting EGFR have been shown to disrupt signaling pathways essential for cancer cell proliferation.
- Apoptosis Induction : The assessment of apoptosis through annexin V-FITC staining and analysis of cell cycle progression indicates that these compounds can trigger programmed cell death in cancer cells.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in cell signaling and apoptosis regulation .
Case Studies
Several case studies illustrate the efficacy of similar compounds in both laboratory settings and potential therapeutic applications:
- A study demonstrated that a derivative with a benzo[d][1,3]dioxole structure exhibited enhanced growth-promoting activity compared to controls when applied to monocotyledonous plants .
- Another investigation into the anticancer properties revealed that specific modifications to the benzo[d][1,3]dioxole structure significantly improved cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-9-4-11(19-24-9)16-18-15(25-20-16)7-17-14(21)6-10-2-3-12-13(5-10)23-8-22-12/h2-5H,6-8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRCGDLXBUJYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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